molecular formula C12H18O B7869773 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol

Cat. No.: B7869773
M. Wt: 178.27 g/mol
InChI Key: OIPNKLCISLBGIO-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol typically involves the reaction of 3,5-dimethylbenzyl chloride with a suitable organometallic reagent, such as methylmagnesium bromide (Grignard reagent), followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include optimization steps to increase yield and purity, such as using high-purity reagents, controlled reaction temperatures, and efficient purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Although less common, the compound can be reduced under specific conditions to yield hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of 3,5-dimethylbenzophenone or 3,5-dimethylbenzoic acid.

    Reduction: Formation of 3,5-dimethylphenylmethane.

    Substitution: Formation of 3,5-dimethylphenyl derivatives with various substituents.

Scientific Research Applications

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of phenyl-substituted alcohols on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially involving oxidative stress or inflammatory responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol
  • 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol
  • 1-(2,5-Dimethylphenyl)-2-methyl-2-propanol

Comparison: 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct pharmacological effects.

Biological Activity

1-(3,5-Dimethylphenyl)-2-methylpropan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tertiary alcohol structure with a dimethylphenyl group, which contributes to its chiral nature. This chirality is crucial for interactions with biological macromolecules such as enzymes and receptors, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of tyrosinase, an enzyme critical in melanin production .
  • Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that are vital for cellular functions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases.

2. Anti-Melanogenic Effects

Analogous compounds have demonstrated the ability to inhibit melanin production by targeting tyrosinase activity. This suggests that this compound could be explored for cosmetic applications or treatments for hyperpigmentation disorders .

3. Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies indicate that while some analogs show significant cytotoxic effects at high concentrations, others maintain cell viability at lower doses . This highlights the need for further investigation into the therapeutic window of this compound.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

Study Compound Biological Activity Findings
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-olTyrosinase InhibitionShowed significant inhibition of tyrosinase in B16F10 cells with IC50 values indicating effective anti-melanogenic potential.
Benzylidene AnaloguesAntioxidant and CytotoxicityExhibited strong antioxidant effects and selective cytotoxicity against cancer cell lines.
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-olEnzyme InteractionPotential as a chiral auxiliary influencing enzyme-substrate interactions in biochemical pathways.

Synthesis and Application

The synthesis of this compound can be achieved through various organic synthesis methods. Its applications span across medicinal chemistry and materials science due to its unique structural features.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-5-10(2)7-11(6-9)8-12(3,4)13/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPNKLCISLBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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